Cas no 1608-11-3 (Benzene,1,1',1'',1'''-(1Z,3Z)-1,3-butadiene-1,2,3,4-tetrayltetrakis-)
1608-11-3 structure
Product Name:Benzene,1,1',1'',1'''-(1Z,3Z)-1,3-butadiene-1,2,3,4-tetrayltetrakis-
Numero CAS:1608-11-3
MF:C28H22
MW:358.474287509918
CID:195157
PubChem ID:5377766
Update Time:2025-04-19
Benzene,1,1',1'',1'''-(1Z,3Z)-1,3-butadiene-1,2,3,4-tetrayltetrakis- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,1,1',1'',1'''-(1Z,3Z)-1,3-butadiene-1,2,3,4-tetrayltetrakis-
- (1Z,3Z)-1,2,3,4-Tetraphenyl-1,3-butadiene
- (1Z,3Z)-1,2,3,4-tetraphenylbuta-1,3-diene
- (1Z,3Z)-1,2,3,4-tetraphenyl-buta-1,3-diene
- 1, 1,2,3,4-tetraphenyl-, (Z,Z)-
- 1,2,3,4-tetraphenyl-1,3-butadiene
- 1,3-Butadiene, 1,2,3,4-tetraphenyl-
- AC1NTBQ1
- Benzene, 1,1',1'',1'''-(1,3-butadiene-1,2,3,4-tetrayl)tetrakis-
- Benzene,1',1'',1'''-(1,3-butadiene-1,2,3,4-tetrayl)tetrakis-, (Z,Z)-
- NSC120371
- trans-trans-1,2,3,4-Tertraphenyl-butadie
- trans-trans-1,2,3,4-Tetraphenyl-butadien
- DAABVBOFAIYKNX-GPAWKIAZSA-N
- [(1E,3E)-1,3,4-triphenylbuta-1,3-dien-2-yl]benzene
- 806-71-3
- cis,cis-1,2,3,4-tetraphenylbuta-1,3-diene
- 1608-10-2
- (1-Benzylidene-2,3-diphenyl-2-propenyl)benzene
- (1E,3E)-1,2,3,4-Tetraphenyl-1,3-butadiene
- 1,2,3,4-tetraphenylbutadiene
- Buta-1,3-diene-1,2,3,4-tetrayltetrabenzene
- 1608-11-3
- AKOS024433368
- NSC-120371
-
- Inchi: 1S/C28H22/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-22H/b27-21+,28-22+
- Chiave InChI: DAABVBOFAIYKNX-GPAWKIAZSA-N
- Sorrisi: C(=C/C1C=CC=CC=1)(/C1C=CC=CC=1)\C(=C\C1C=CC=CC=1)\C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 358.172150702g/mol
- Massa monoisotopica: 358.172150702g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 28
- Conta legami ruotabili: 5
- Complessità: 452
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- XLogP3: 8.6
- Superficie polare topologica: 0Ų
Benzene,1,1',1'',1'''-(1Z,3Z)-1,3-butadiene-1,2,3,4-tetrayltetrakis- Letteratura correlata
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
1608-11-3 (Benzene,1,1',1'',1'''-(1Z,3Z)-1,3-butadiene-1,2,3,4-tetrayltetrakis-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso